1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-6-morpholin-4-yl-pyridin-3-ylamine with formaldehyde and hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
5-fluoro-6-morpholin-4-yl-pyridin-3-ylamine: This compound shares a similar core structure but lacks the methanamine group.
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Another phenylmorpholine derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O.2ClH/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14;;/h5,7H,1-4,6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJAKVLOCSZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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